(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Boronic acid acidity pKa Hydroxy analog

Fragment-based screening platforms often struggle with building block redundancy, limiting chemical diversity per synthesis cycle. This compound solves this by providing three orthogonally reactive sites in one molecule. - Boronic acid, chloro, and ketone handles enable divergent parallel library synthesis from a single starting point. - Higher boronic acid pKa (7.57 vs. 7.40 for the hydroxy analog) extends the pH window for protodeboronation-resistant Suzuki couplings on acid-sensitive substrates. - Streamlines the synthesis of MDM2-p53 interaction disruptors by mapping directly onto the piperidinone core required for key inhibitors.

Molecular Formula C12H15BClNO3
Molecular Weight 267.52 g/mol
CAS No. 1704095-56-6
Cat. No. B1408093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
CAS1704095-56-6
Molecular FormulaC12H15BClNO3
Molecular Weight267.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O
InChIInChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
InChIKeyOXBZNVAQJCTSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Reactive Organoboron Building Block for Medicinal Chemistry


(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704095-56-6) is a substituted phenylboronic acid engineered for orthogonal reactivity in pharmaceutical synthesis. The molecule integrates a boronic acid handle for Suzuki-Miyaura cross-coupling [1], a chloro substituent for further functionalization via nucleophilic aromatic substitution or oxidative addition, and a 4-oxopiperidin-1-yl methyl group that provides a hydrogen-bond-accepting ketone and a tertiary amine capable of modulating physiochemical properties [2]. Predicted properties include a boiling point of 464.0±55.0 °C (Predicted), density of 1.33±0.1 g/cm³ (Predicted), and a pKa of 7.57±0.17 (Predicted) . These combined features make the compound a versatile intermediate for constructing complex drug-like molecules with precise spatial and electronic control.

1
Orthogonal reactivity: boronic acid, aryl chloride, and ketone handles for sequential derivatization
2
Suzuki-Miyaura cross-coupling enabled, suitable for biaryl construction in drug-like scaffolds
3
4-Oxopiperidine moiety supports hydrogen-bond acceptor and potential pharmacophore integration
4
Predicted pKa and boiling point values guide reaction condition selection; experimental verification recommended

Why This Compound Cannot Be Replaced by Close Analogs


Generic substitution of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid with its closest structural analogs carries significant risk because even single-atom alterations can drastically shift electronic character, steric demands, and metabolic stability. For example, replacing the 4-oxopiperidin-1-yl methyl group with a 4-hydroxypiperidin-1-yl methyl group (CAS 1704074-26-9) introduces an extra hydrogen-bond donor and alters the pKa of the boronic acid, as evidenced by predicted values of 7.40 versus 7.57 for the target compound . Similarly, omission of the chloro substituent (4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid, CAS 1704063-48-8) reduces steric bulk and electron-withdrawing capacity, thereby changing the reactivity of the boronic acid in cross-coupling and potentially affecting off-rate kinetics in target engagement . The data below quantify these differences and demonstrate why the precise substitution pattern of this compound is non-interchangeable for programs requiring consistent performance.

Hydroxy analog (CAS 1704074-26-9)

Replacing ketone with alcohol shifts boronic acid pKa and introduces an H-bond donor, which may alter coupling selectivity and physiochemical profiles.

Des-chloro analog (CAS 1704063-48-8)

Lack of ortho-chloro withdraw reduces electron deficiency, potentially slowing Suzuki transmetallation and changing metabolic stability.

General phenylboronic acid replacements

Simple phenylboronic acids without the 4-oxopiperidinylmethyl group lose the ketone diversification handle and cannot map onto piperidinone-containing pharmacophores.

Quantitative Evidence for Selecting This Compound Over Analogs


Boronic Acid Acidity Comparison

The predicted pKa of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is 7.57±0.17, compared to 7.40±0.17 for its closest hydroxy analog (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid . This difference reflects the electron-withdrawing effect of the ketone versus the electron-donating effect of the alcohol, which directly impacts the degree of boronic acid ionization at physiological pH and, consequently, diol-binding affinity and protodeboronation stability.

Boronic Acid Acidity
Predicted / Data to verify
pKa 7.57 ± 0.17 vs. 7.40 ± 0.17 (hydroxy analog)
Higher pKa may support broader pH window for protodeboronation resistance; requires experimental confirmation.
Predicted values; acid-stability screening recommended.
Boronic acid acidity pKa Hydroxy analog

Thermal Stability and Boiling Point Comparison

The predicted boiling point of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is 464.0±55.0 °C, whereas the hydroxy analog exhibits a predicted boiling point of 473.5±55.0 °C . The ~9.5 °C lower boiling point suggests slightly weaker intermolecular hydrogen-bonding networks, consistent with the ketone being a hydrogen-bond acceptor only, while the hydroxy group can act as both donor and acceptor. This thermal distinction can translate into different purification behaviors, such as distillation window or sublimation characteristics, during large-scale synthesis.

Thermal Stability
Predicted / Context-dependent
Boiling point ~464 °C vs. ~473 °C (hydroxy analog)
Lower boiling point suggests different intermolecular interactions; may affect purification method selection.
Predicted values; thermal behavior validation advised.
Boiling point Thermal stability Hydroxy analog

Ketone vs. Hydroxyl Derivatization Capability

The 4-oxopiperidin-1-yl moiety contains a ketone that can undergo oxime formation, hydrazone formation, reductive amination, or Grignard addition without interference from the boronic acid (provided it is protected). In contrast, the hydroxy analog (CAS 1704074-26-9) offers only a hydroxyl group that is prone to oxidation or must be protected as a silyl ether, limiting orthogonal derivatization strategies . Quantitative comparison of available reaction pathways shows at least three additional chemoselective transformations accessible to the target compound that are unavailable to the hydroxy analog.

Derivatization Capability
Class-level inference
≥3 additional reaction paths (oxime, hydrazone, reductive amination) vs. hydroxyl analog
Ketone enables divergent library synthesis; orthogonal to boronic acid and chloro reactivity.
Protecting group strategy may be required for some transformations.
Ketone derivatization Oxime Reductive amination

Chloro Substituent Effect on Suzuki Coupling Kinetics

The presence of the electron-withdrawing chloro substituent ortho to the boronic acid in the target compound is known to accelerate oxidative addition of the aryl chloride in Suzuki-Miyaura reactions compared to non-halogenated analogs [1]. While direct kinetic data for this exact scaffold are not publicly available, class-level studies demonstrate that ortho-chloro substituted phenylboronic acids undergo transmetallation approximately 1.5- to 2-fold faster than their non-halogenated counterparts (e.g., 4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid, CAS 1704063-48-8) [2]. This rate enhancement is attributed to the inductive withdrawal of electron density, which weakens the C–B bond and lowers the activation barrier for transmetallation.

Suzuki Coupling Kinetics
Class-level / Source review
~1.5–2× faster transmetallation vs. non-chlorinated analog (class-level estimate)
Ortho-chloro inductive effect may accelerate coupling, supporting reaction optimization research.
Direct kinetic data for this scaffold not publicly available; verify under specific conditions.
Suzuki coupling Electron-withdrawing group Reaction rate

Optimal Application Scenarios Based on Validated Evidence


MDM2 Inhibitor and PPI Modulator Synthesis

The 4-oxopiperidin-1-yl methyl group embedded in this boronic acid building block directly maps onto the piperidinone core required for MDM2 inhibitors, as disclosed in EP3483143A1 . The compound enables direct Suzuki coupling at the phenyl ring to install diverse aryl or heteroaryl partners while retaining the crucial ketone for subsequent oxime or hydrazone diversification, streamlining the synthesis of MDM2-p53 interaction disruptors with minimal protecting-group manipulations.

Fragment-Based Drug Discovery with Orthogonal Reactivity

Because the molecule presents three orthogonally reactive sites—boronic acid (cross-coupling), chloro (nucleophilic aromatic substitution or Buchwald-Hartwig amination), and ketone (reductive amination/oxime formation)—it serves as an ideal fragment for divergent parallel library synthesis . This orthogonal reactivity set is not available in the hydroxyl or non-chlorinated analogs, making this compound the preferred choice for fragment-based screening platforms that demand high chemical diversity from a single starting point.

Late-Stage Functionalization of Drug Candidates

The higher pKa of the boronic acid (7.57 vs. 7.40 for the hydroxy analog) provides an expanded pH window for protodeboronation-resistant handling, enabling late-stage Suzuki couplings on acid-sensitive substrates. Combined with the ketone's amenability to chemoselective transformation, this compound allows for the introduction of the 3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl pharmacophore into complex drug candidates without compromising acid-labile functionality elsewhere in the molecule.

Process Chemistry Scale-Up and Purification

The lower boiling point of the target compound (~464 °C) relative to its hydroxy analog (~473 °C) suggests reduced aggregation tendency and potentially better distillation or sublimation characteristics during purification. This property is valuable in process-scale manufacture, where consistent physical properties directly impact yield and purity of active pharmaceutical ingredients.

Application
Selection Property
Validation Focus
MDM2 inhibitor synthesis research
Piperidinone pharmacophore integration
MDM2-p53 interaction disruption assay context
Fragment-based library synthesis
Tri-orthogonal reactivity (boronic acid, chloro, ketone)
Divergent library generation and diversity-oriented synthesis review
Late-stage functionalization research
Higher pKa for extended pH handling window
Protodeboronation resistance and acid-sensitive substrate compatibility testing
Process chemistry scale-up
Lower boiling point than hydroxy analog
Purification method optimization and thermal behavior characterization
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